1-[(4-Chlorothiophen-2-yl)methyl]pyrrolidine
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Overview
Description
1-[(4-Chlorothiophen-2-yl)methyl]pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 4-chlorothiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorothiophen-2-yl)methyl]pyrrolidine typically involves the reaction of pyrrolidine with 4-chlorothiophen-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorothiophen-2-yl)methyl]pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the thiophene ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated position, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
1-[(4-Chlorothiophen-2-yl)methyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorothiophen-2-yl)methyl]pyrrolidine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
1-[(4-Chlorothiophen-2-yl)methyl]pyrrolidine can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine: The parent compound, which lacks the 4-chlorothiophen-2-ylmethyl group.
N-Methylpyrrolidine: A derivative with a methyl group on the nitrogen atom.
Pyrrolidine-2-carboxylic acid: A derivative with a carboxyl group at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-chlorothiophen-2-yl)methyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNS/c10-8-5-9(12-7-8)6-11-3-1-2-4-11/h5,7H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWIPLXQILIISF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CS2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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